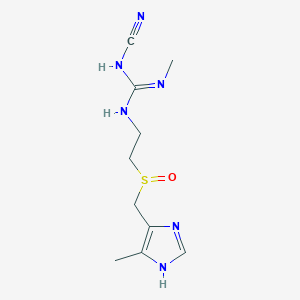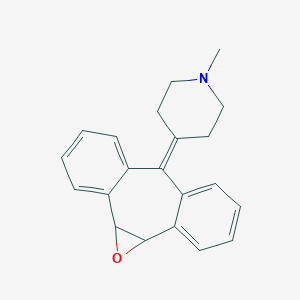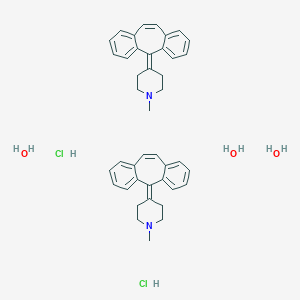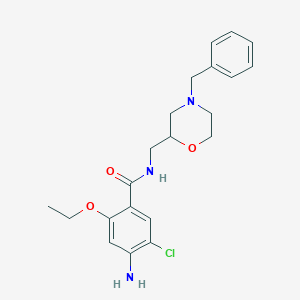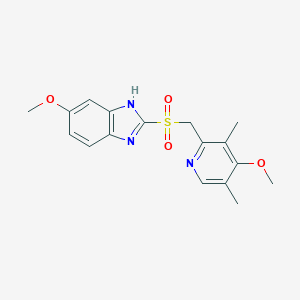
奥美拉唑砜
描述
奥美拉唑砜是奥美拉唑的代谢产物,奥美拉唑是一种广泛使用的质子泵抑制剂。奥美拉唑主要用于治疗胃食管反流病、消化性溃疡和其他以胃酸分泌过多为特征的疾病。 奥美拉唑砜是通过细胞色素 P450 3A4 酶对奥美拉唑进行亚砜化而形成的 .
科学研究应用
奥美拉唑砜在科学研究中具有多种应用:
化学: 用作分析化学中的参考标准,以研究奥美拉唑的稳定性和降解.
生物学: 研究其在中枢神经系统中潜在的抗炎作用.
医学: 研究其在奥美拉唑代谢中的作用及其对药物相互作用的影响.
工业: 用于含有奥美拉唑的药物制剂的质量控制.
作用机制
奥美拉唑砜通过抑制存在于胃壁细胞中的酶氢/钾三磷酸腺苷酶(H+/K+ ATPase)发挥作用。这种抑制导致胃酸分泌减少。 磺酰基增强了化合物与酶的结合亲和力,使其成为有效的抑制剂 .
类似化合物:
埃索美拉唑: 奥美拉唑的 S-对映异构体,也是一种质子泵抑制剂。
兰索拉唑: 另一种作用机制类似的质子泵抑制剂。
雷贝拉唑: 以其与奥美拉唑相比起效快而闻名。
独特性: 奥美拉唑砜由于其特定的代谢途径和形成的独特代谢产物而具有独特性。 其磺酰基提供了更高的与 H+/K+ ATPase 酶的结合亲和力,使其与其他一些质子泵抑制剂相比更具抑制活性 .
生化分析
Biochemical Properties
Omeprazole sulfone interacts with enzymes such as CYP2C19 and CYP3A4 during its metabolism . The metabolic ratios of 5-hydroxy omeprazole and omeprazole sulfone were found to be lower in the follicular phase compared to the luteal phase, suggesting that the metabolism of omeprazole is low in the follicular phase .
Cellular Effects
Omeprazole sulfone, as a metabolite of omeprazole, may share some of the cellular effects of omeprazole. Omeprazole has been shown to have effects on various types of cells and cellular processes . It has been suggested to have anti-inflammatory effects in vitro and in vivo .
Molecular Mechanism
The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule . This mechanism may also apply to omeprazole sulfone, given its structural similarity to omeprazole.
Temporal Effects in Laboratory Settings
In a study, the pharmacokinetics of omeprazole and its metabolites, including omeprazole sulfone, were evaluated in three phases of the menstrual cycle . The study found that the metabolic ratios of 5-hydroxy omeprazole and omeprazole sulfone were lower in the follicular phase compared to the luteal phase .
Dosage Effects in Animal Models
While specific studies on omeprazole sulfone dosage effects in animal models are limited, studies on omeprazole, from which omeprazole sulfone is derived, suggest that the effects of the product vary with different dosages .
Metabolic Pathways
Omeprazole sulfone is a metabolite of omeprazole, which is metabolized by CYP2C19 and CYP3A4 . The metabolic pathways of omeprazole involve these enzymes, and it’s reasonable to assume that omeprazole sulfone is involved in similar pathways.
Transport and Distribution
After absorption into the systemic circulation, omeprazole, the parent compound of omeprazole sulfone, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . It’s plausible that omeprazole sulfone follows a similar transport and distribution pattern.
Subcellular Localization
The subcellular localization of omeprazole sulfone is not explicitly documented in the literature. Given that omeprazole accumulates in the acidic secretory canaliculi of the stomach’s parietal cells , it’s plausible that omeprazole sulfone may also be found in similar subcellular locations.
准备方法
合成路线和反应条件: 奥美拉唑砜的合成涉及奥美拉唑硫醚的氧化。一种常见的方法包括将奥美拉唑硫醚溶解在二氯甲烷中,然后加入间氯过氧苯甲酸。然后将反应混合物在减压下浓缩。 产物通过硅胶柱层析进一步纯化,以乙酸乙酯和石油醚为洗脱剂 .
工业生产方法: 在工业环境中,奥美拉唑砜是使用类似的氧化工艺但规模更大的方法生产的。反应条件经过优化以确保高产率和纯度。 最终产物通常以近似 78% 的产率获得为类白色固体 .
化学反应分析
反应类型: 奥美拉唑砜会发生各种化学反应,包括:
还原: 尽管不太常见,但还原反应可以将奥美拉唑砜转化回其前体形式。
取代: 取代反应可以在甲氧基或磺酰基上发生,导致形成不同的衍生物。
常见试剂和条件:
氧化: 间氯过氧苯甲酸在二氯甲烷中。
还原: 在钯催化剂存在下使用氢气。
取代: 各种亲核试剂在碱性或酸性条件下。
主要产物:
奥美拉唑砜 N-氧化物: 通过进一步氧化形成.
羟基衍生物: 通过取代反应形成。
相似化合物的比较
Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Rabeprazole: Known for its rapid onset of action compared to omeprazole.
Uniqueness: Omeprazole sulfone is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its sulfone group provides a higher binding affinity to the H+/K+ ATPase enzyme, making it a more potent inhibitor compared to some other proton pump inhibitors .
属性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237116 | |
| Record name | Omeprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-55-8 | |
| Record name | Omeprazole sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Omeprazole sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Omeprazole sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Omeprazole sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is omeprazole sulfone formed in the body?
A1: Omeprazole sulfone is generated through the sulfoxidation of omeprazole, primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , , , ] This metabolic pathway represents a significant route of omeprazole elimination alongside the CYP2C19-dependent formation of 5-hydroxyomeprazole. [, ]
Q2: Does the formation of omeprazole sulfone differ between individuals?
A2: Yes, the formation of omeprazole sulfone exhibits interindividual variability influenced by factors like CYP3A4 activity, age, and co-administration of drugs that can induce or inhibit CYP3A4. [, , ] For example, individuals identified as CYP3A4 poor metabolizers tend to display lower levels of omeprazole sulfone compared to extensive metabolizers. [, , ]
Q3: Can omeprazole sulfone itself be further metabolized?
A3: While omeprazole sulfone is considered a major metabolite, studies indicate that it can undergo further metabolism, although the specific pathways and enzymes involved are not fully characterized. [, ]
Q4: How is omeprazole sulfone eliminated from the body?
A5: Omeprazole sulfone is primarily eliminated through urine, although a small fraction may also be excreted in feces. [, ]
Q5: Can other drugs affect the formation of omeprazole sulfone?
A6: Yes, several drugs can influence the formation of omeprazole sulfone by either inducing or inhibiting CYP3A4 activity. [, , ] For instance, co-administration with CYP3A4 inducers like rifampicin can increase omeprazole sulfone formation, while inhibitors like ketoconazole can decrease its levels. [, , ]
Q6: Does omeprazole sulfone contribute to drug-drug interactions?
A7: While omeprazole sulfone is a relatively weak inhibitor of CYP2C19 and CYP3A4 compared to omeprazole itself, its contribution to drug-drug interactions shouldn't be entirely disregarded. [] Its presence, particularly at higher concentrations, might augment the inhibitory effects of omeprazole on these enzymes, potentially altering the metabolism of co-administered drugs. []
Q7: What analytical techniques are employed to quantify omeprazole sulfone in biological samples?
A8: Various analytical techniques have been developed and validated for the accurate and sensitive quantification of omeprazole sulfone in biological matrices like plasma, serum, and urine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are commonly employed methods. [, , , , , , , ]
Q8: What are the advantages of using HPLC-MS/MS for omeprazole sulfone analysis?
A9: HPLC-MS/MS offers high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological samples. [, , , ] This technique also allows simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone, providing a comprehensive assessment of omeprazole metabolism. [, , , ]
Q9: Are there any rapid methods for analyzing omeprazole sulfone?
A10: Yes, fast HPLC methods using monolithic columns have been developed, significantly reducing analysis time while maintaining sensitivity and accuracy for omeprazole sulfone quantification. [, ] These methods are particularly useful in high-throughput screening and biotransformation studies. [, ]
Q10: How are analytical methods for omeprazole sulfone validated?
A11: Analytical methods for omeprazole sulfone undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity. [, ] These validation parameters are essential for generating reliable and reproducible data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


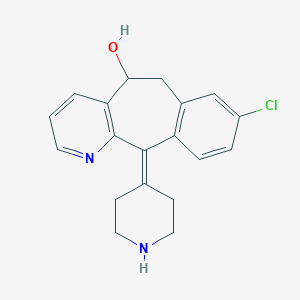
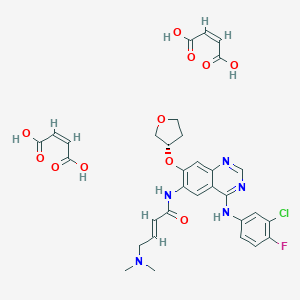
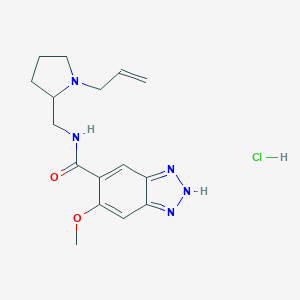
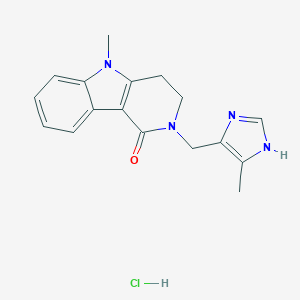
![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)
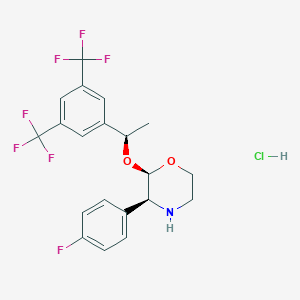
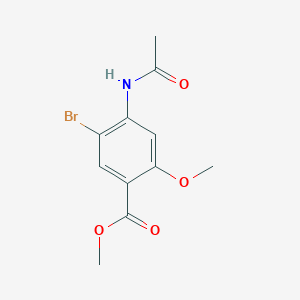
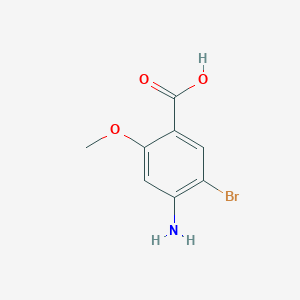
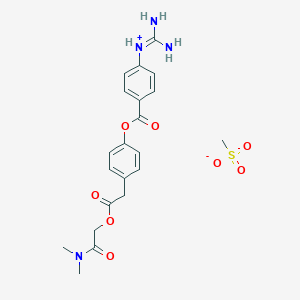
![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)
